3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-methyl group and the 5-(1-(pyridin-2-ylmethyl)azetidin-3-yl) substituent impart distinct electronic and steric properties to the molecule. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structure combines a rigid oxadiazole ring with a flexible azetidine-pyrrolidine hybrid system, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
3-methyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.C2H2O4/c1-9-14-12(17-15-9)10-6-16(7-10)8-11-4-2-3-5-13-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKMITUOVDABRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction could produce simpler compounds with fewer functional groups.
Scientific Research Applications
The compound 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exhibits notable potential across various scientific research applications. This article will delve into its pharmacological properties, synthesis pathways, and specific case studies that highlight its utility in medicinal chemistry and related fields.
Pharmacological Applications
The primary application of this compound lies in its role as a pharmaceutical compound. Research indicates that compounds containing oxadiazole rings can exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Case Study: Anti-Cancer Activity
In a study evaluating various oxadiazole derivatives, it was found that compounds similar to 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole exhibited cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cell proliferation pathways, making these compounds valuable in developing targeted cancer therapies .
Inhibitory Activity Against Enzymes
Research has indicated that this compound can act as an inhibitor of phosphodiesterase enzymes (PDEs), which are crucial in regulating intracellular signaling pathways. Inhibitors targeting PDEs have been explored for their therapeutic potential in treating conditions like depression and anxiety disorders.
Case Study: PDE Inhibition
A related compound demonstrated significant inhibition of PDE10A, which is implicated in neurodegenerative diseases. This highlights the potential for this compound to contribute to neurological research and drug development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent functionalization with azetidine and pyridine derivatives. These synthetic pathways are crucial for optimizing the pharmacological properties of the compound.
Synthesis Pathway Example
A common synthetic route includes:
- Formation of the oxadiazole core through cyclization reactions.
- Introduction of the azetidine moiety via nucleophilic substitution.
- Functionalization with pyridine derivatives to enhance biological activity.
This modular approach allows for the fine-tuning of pharmacokinetic properties such as solubility and bioavailability .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- Substituents : Trichloromethyl group at position 5.
- Reactivity : Undergoes nucleophilic substitution at the trichloromethyl group, yielding dichloromethyl derivatives (67–91% yield depending on solvent) .
- Applications : Primarily used in synthetic chemistry for generating hypodiphosphates. Lacks the azetidine-pyridine moiety, limiting its biological relevance compared to the target compound.
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
- Substituents : Pyrimidinyl groups at position 5.
- Synthesis : Prepared via three-component cycloaddition with aldehydes and urea.
- However, the absence of the azetidine ring reduces conformational flexibility, which may limit bioavailability .
Thiazole-Tethered 1,2,4-Oxadiazoles
- Substituents : Thiazole rings linked via methyl groups.
- Electronic Effects : Thiazole’s sulfur atom introduces distinct electronic properties compared to the pyridine nitrogen in the target compound. This alters solubility and redox behavior.
- Applications : Demonstrated antimicrobial activity, suggesting the target compound’s pyridine-azetidine system could be optimized for similar outcomes .
Pharmacological Activity
Acetylcholinesterase (AChE) Inhibition
- Target Compound : The azetidine-pyridine system may enhance AChE binding due to nitrogen lone pairs, analogous to 1,2,4-oxadiazoles with R1/R2 substitutions .
- 1,3,4-Oxadiazoles : Exhibit dual AChE and butyrylcholinesterase inhibition, but the target’s 1,2,4-oxadiazole core may limit this breadth .
- 5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole: Planar structure improves thermal stability (Tdec >200°C) but reduces solubility compared to the target’s oxalate salt .
2.2.2 Anticancer Potential
- Target Compound : Unreported, but [1,2,4]triazole-3-thiol derivatives show cytotoxic activity against HCT-116 cells (IC50 comparable to Vinblastine). The azetidine ring could modulate similar effects .
- 1,3,4-Oxadiazoles: Less effective in colon carcinoma models, highlighting isomer-dependent activity .
Table 2: Pharmacological Comparison
| Compound Type | Biological Activity | Key Substituents | Efficacy Notes |
|---|---|---|---|
| Target Compound | Potential AChE inhibition | Azetidine-pyridine | Theoretical based on substituents |
| 1,3,4-Oxadiazoles | Dual AChE/BChE inhibition | Varied R1/R2 | Clinically validated for dementia |
| [1,2,4]Triazole-3-thiol | Anticancer (HCT-116) | Thiol group | IC50 = 0.82 µM (Vinblastine = 0.75 µM) |
Physicochemical Properties
- Thermal Stability : 1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., trichloromethyl) decompose at lower temperatures (<150°C) than the target’s oxalate salt, which likely benefits from ionic character .
- Solubility: The oxalate counterion improves aqueous solubility compared to neutral analogs like 5,5′-dinitramino-3,3′-azo derivatives, which require polar aprotic solvents .
Biological Activity
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1351658-57-5) is a compound that incorporates a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, analgesic, and anticancer activities.
The molecular formula of this compound is , with a molecular weight of 320.30 g/mol. Detailed chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1351658-57-5 |
| Molecular Formula | C₁₄H₁₆N₄O₅ |
| Molecular Weight | 320.30 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
The 1,2,4-oxadiazole ring is associated with significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains. For instance, research indicated that compounds containing the oxadiazole scaffold demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory properties using models such as the carrageenan-induced rat paw edema test. These studies revealed that certain derivatives exhibited significant anti-inflammatory effects .
Analgesic Activity
In addition to anti-inflammatory effects, several derivatives have shown promising analgesic activity. The mechanism often involves the inhibition of pain pathways similar to conventional analgesics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, specific compounds were tested against a range of cancer cell lines and demonstrated considerable cytotoxicity. Notably, some derivatives showed activity comparable to established chemotherapeutic agents such as 5-fluorouracil .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium bovis. The most effective compounds displayed strong inhibition of bacterial growth in both active and dormant states .
Case Study 2: Anti-inflammatory and Analgesic Effects
Research by Paruch et al. (2020) assessed the anti-inflammatory and analgesic properties of several oxadiazole derivatives. The study found that certain compounds significantly reduced inflammation in animal models while also providing relief from pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
